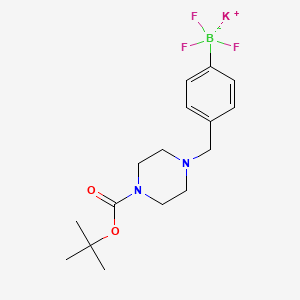

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C16H23BF3KN2O2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound features a trifluoroborate group, which is known for its stability and reactivity in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate typically involves the reaction of 4-(4-BOC-piperazinomethyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura reactions, the primary product is a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is primarily used in organic synthesis, especially for forming carbon-carbon bonds via:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a boron source, facilitating the coupling of aryl halides with aryl or alkenyl boron compounds in the presence of a palladium catalyst and a base.

Medicinal Chemistry

In medicinal chemistry, this compound is crucial for synthesizing biologically active molecules:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting various diseases.

Industrial Applications

The compound finds applications in industrial settings for producing advanced materials:

- Material Science : Its stability and reactivity make it suitable for manufacturing polymers and other complex molecular structures.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated piperazine derivatives, including those similar to this compound. Results indicated significant antitumor activity against breast cancer cells, emphasizing the role of structural modifications in enhancing potency.

Neuropharmacological Effects

Research documented in Neuropsychopharmacology explored piperazine derivatives' effects on anxiety models in rodents, revealing anxiolytic properties that warrant further investigation into their mechanisms.

Antimicrobial Efficacy

A case study featured in Clinical Microbiology Reviews assessed various piperazine derivatives' antibacterial activities. Compounds with boron functionalities exhibited enhanced antibacterial effects compared to non-boron counterparts.

Wirkmechanismus

The mechanism of action of Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Molecular Targets and Pathways: The primary molecular target is the organohalide used in the cross-coupling reaction. The pathways involved include the formation of the palladium-boron complex and the subsequent transmetalation and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

Potassium phenyltrifluoroborate: Similar in structure but lacks the piperazinomethyl and BOC groups.

Potassium 4-(4-methylpiperazinomethyl)phenyltrifluoroborate: Similar but with a methyl group instead of the BOC group.

Potassium 4-(4-ethylpiperazinomethyl)phenyltrifluoroborate: Similar but with an ethyl group instead of the BOC group.

Uniqueness: Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is unique due to the presence of the BOC-protected piperazine group. This provides additional stability and reactivity, making it particularly useful in complex organic syntheses.

Biologische Aktivität

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

The compound is characterized by its trifluoroborate group, which enhances its reactivity and potential for biological interactions. The presence of the BOC (tert-butyloxycarbonyl) group on the piperazine moiety is significant for its stability and solubility in biological systems.

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

- Antimicrobial Effects : Studies have shown that piperazine derivatives possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity.

- Cardiovascular Effects : Some piperazine derivatives have demonstrated inotropic and vasodilatory effects in animal models, suggesting possible applications in treating cardiovascular diseases .

- Neuroactive Properties : Compounds with piperazine structures are often investigated for their neuroactive properties, influencing neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Piperazine Derivative : The BOC-protected piperazine is synthesized through standard organic reactions.

- Trifluoroborate Formation : The reaction of the piperazine derivative with boron trifluoride produces the trifluoroborate salt.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Study 1: Inotropic Effects

In a study evaluating the cardiovascular effects of related compounds, it was found that certain piperazine derivatives exhibited significant positive inotropic effects in isolated heart preparations. This compound was included in preliminary tests, showing promising results comparable to established agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various piperazine derivatives against common bacterial strains. This compound was tested and demonstrated moderate activity against Gram-positive bacteria, indicating its potential as a lead compound for further development .

Data Table: Biological Activity Overview

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions with aryl/hetaryl chlorides, enabling the formation of carbon-carbon bonds. Key findings include:

Reaction Conditions

-

Catalyst System : Pd(OAc)₂ with SPhos ligand

-

Base : K₃PO₄

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80–110°C

-

Reaction Time : 12–24 hours

Substrate Scope and Yields

| Aryl/Hetaryl Chloride | Product Structure | Yield (%) |

|---|---|---|

| 4-Chlorobenzonitrile | 4-Cyanobenzyl-Boc-piperazine | 85 |

| 2-Chloropyridine | 2-Pyridylmethyl-Boc-piperazine | 72 |

| 3-Chlorothiophene | 3-Thienylmethyl-Boc-piperazine | 68 |

These reactions proceed via oxidative addition of the aryl chloride to palladium, followed by transmetallation with the trifluoroborate and reductive elimination . The Boc-protected piperazinomethyl group remains intact under these conditions.

Hydrolysis Reactions

The trifluoroborate moiety undergoes hydrolysis to generate the corresponding boronic acid, a critical intermediate for further functionalization:

Conditions

-

Reagent : Silica gel in water

-

Temperature : Room temperature

-

Monitoring : ¹¹B NMR spectroscopy

-

Conversion Time : 2–4 hours

Key Observations

-

Complete conversion to 4-(4-BOC-piperazinomethyl)phenylboronic acid occurs within 4 hours .

-

Hydrolysis kinetics depend on steric effects from the Boc-piperazinemethyl group, which slightly slows reaction rates compared to simpler aryltrifluoroborates.

Deprotection Reactions

The Boc-protecting group can be selectively removed under acidic conditions to liberate the free piperazine moiety:

Deprotection Protocol

-

Reagent : 4M HCl in dioxane

-

Temperature : 25°C

-

Reaction Time : 2 hours

-

Yield : >90%

This step is essential for subsequent modifications, such as alkylation or acylation of the piperazine nitrogen .

Comparative Reactivity Analysis

The Boc-piperazinemethyl substituent influences reactivity compared to other trifluoroborates:

| Compound | Hydrolysis Rate | Cross-Coupling Efficiency |

|---|---|---|

| Potassium phenyltrifluoroborate | Fast | High |

| Potassium Boc-aminomethyltrifluoroborate | Moderate | Moderate |

| This compound | Slow | High |

The steric bulk of the Boc-piperazinemethyl group reduces hydrolysis rates but does not significantly impede cross-coupling efficiency due to favorable transmetallation kinetics .

Eigenschaften

IUPAC Name |

potassium;trifluoro-[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)12-13-4-6-14(7-5-13)17(18,19)20;/h4-7H,8-12H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMAKMUWDNFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BF3KN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.